molecular formula C20H16N4O3 B12705305 4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide CAS No. 73418-63-0

4-(1H-Benzimidazol-2-ylmethoxy)-N'-((1E)-2-furylmethylene)benzohydrazide

Cat. No.: B12705305
CAS No.: 73418-63-0
M. Wt: 360.4 g/mol
InChI Key: IIARSUCTPRZFNC-CIAFOILYSA-N
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Description

4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is an organic compound that features a benzimidazole moiety linked to a benzohydrazide structure through a methoxy group and a furylmethylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide typically involves the following steps:

    Formation of Benzimidazole Derivative: The initial step involves the reaction of o-phenylenediamine with formic acid to form benzimidazole.

    Methoxylation: The benzimidazole is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.

    Hydrazide Formation: The methoxylated benzimidazole is then reacted with hydrazine hydrate to form the benzohydrazide derivative.

    Furylmethylene Introduction: Finally, the benzohydrazide derivative is reacted with furfural under acidic conditions to introduce the furylmethylene group, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydrazide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the furylmethylene group can enhance binding affinity and specificity. This dual interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Benzimidazol-2-ylmethoxy)benzohydrazide
  • 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]ethanone
  • 1-[4-(1H-Benzimidazol-2-ylmethoxy)phenyl]-1-butanone

Uniqueness

4-(1H-Benzimidazol-2-ylmethoxy)-N’-((1E)-2-furylmethylene)benzohydrazide is unique due to the presence of both the benzimidazole and furylmethylene groups, which confer distinct chemical and biological properties

Properties

CAS No.

73418-63-0

Molecular Formula

C20H16N4O3

Molecular Weight

360.4 g/mol

IUPAC Name

4-(1H-benzimidazol-2-ylmethoxy)-N-[(E)-furan-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C20H16N4O3/c25-20(24-21-12-16-4-3-11-26-16)14-7-9-15(10-8-14)27-13-19-22-17-5-1-2-6-18(17)23-19/h1-12H,13H2,(H,22,23)(H,24,25)/b21-12+

InChI Key

IIARSUCTPRZFNC-CIAFOILYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)N/N=C/C4=CC=CO4

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)C(=O)NN=CC4=CC=CO4

Origin of Product

United States

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